

A Technical Guide to m-PEG11-OH for Research Applications

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Compound of Interest		
Compound Name:	m-PEG11-OH	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-11-hydroxyl (**m-PEG11-OH**), a discrete and monodisperse polyethylene glycol (PEG) linker. This guide is intended for researchers, scientists, and drug development professionals utilizing PEGylation technologies. It covers commercial suppliers, key quality attributes, and detailed experimental protocols for its application in bioconjugation, Proteolysis Targeting Chimera (PROTAC) development, and nanoparticle functionalization.

Introduction to m-PEG11-OH

m-PEG11-OH is a hydrophilic linker composed of eleven ethylene glycol units with a methoxy group at one terminus and a hydroxyl group at the other. As a monodisperse PEG, it possesses a precise, single molecular weight, which is a critical attribute for the synthesis of well-defined bioconjugates and therapeutic molecules, ensuring batch-to-batch consistency and simplifying analytical characterization.[1] The hydroxyl group serves as a versatile handle for further chemical modification, allowing its conjugation to a wide array of molecules.[2]

The incorporation of the **m-PEG11-OH** linker can significantly enhance the aqueous solubility and stability of hydrophobic drugs and biomolecules.[3][4] In the context of drug delivery, PEGylation with linkers like **m-PEG11-OH** can prolong the circulation half-life of therapeutics by reducing renal clearance and minimizing recognition by the immune system.[5]



Commercial Suppliers and Quality Specifications

A variety of commercial suppliers offer **m-PEG11-OH** for research purposes. Key quality parameters to consider when sourcing this reagent include purity, molecular weight, and the Polydispersity Index (PDI). A PDI value close to 1.0 is indicative of a highly monodisperse product.

Below is a summary of the quantitative data available from prominent suppliers:

Supplier	Product Name	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Polydispe rsity Index (PDI)
MedchemE xpress	m-PEG11- OH	HY-141219	99.83%	516.62	2168540- 65-4	Not specified
Biopharma PEG	mPEG11- OH	-	≥95%	516.62	114740- 40-8	Not specified
MedKoo Bioscience s	m-PEG11- OH	123200	>95%	516.63	2168540- 65-4	Not specified
BroadPhar m	m-PEG11- alcohol	BP-21575	98%	516.6	9004-74-4	Not specified
JenKem Technology	M-PEG11- OH	-	>98%	516.6	Not specified	Monodispe rse

Note: While a PDI value is a critical quality attribute for PEG reagents, it is not consistently provided on the product datasheets of all suppliers. For monodisperse PEGs like **m-PEG11-OH**, a PDI close to 1.0 is expected. It is recommended to request a certificate of analysis for specific batch information.

Synthesis and Quality Control

The synthesis of monodisperse PEGs such as **m-PEG11-OH** is a multi-step process that requires precise control to ensure the defined chain length and high purity.[6][7][8][9] A common



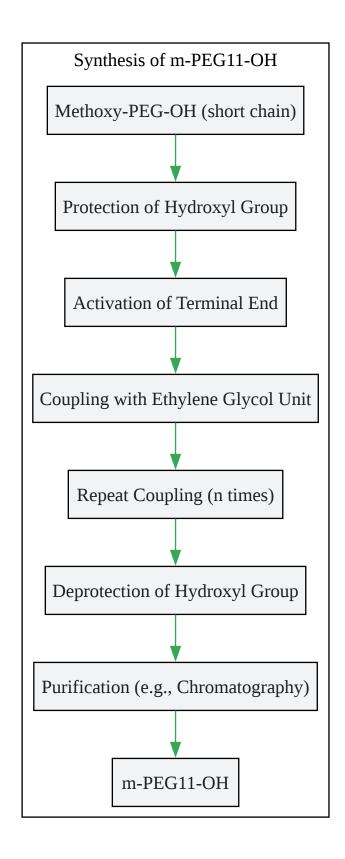




synthetic strategy involves the iterative addition of ethylene glycol units to a protected starting material.

A generalized synthetic pathway is outlined below:





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A generalized workflow for the synthesis of **m-PEG11-OH**.



Quality control for monodisperse PEGs is rigorous to ensure the absence of polydispersity and other impurities. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To verify the exact molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity and detect any impurities.

Experimental Protocols

The terminal hydroxyl group of **m-PEG11-OH** can be activated or reacted with complementary functional groups on a target molecule to form a stable covalent bond.

General Protocol for Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Molecule

This protocol describes a two-step process involving the activation of the hydroxyl group to a tosylate, followed by nucleophilic substitution with an amine.

Materials:

- m-PEG11-OH
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or other suitable base
- Anhydrous dichloromethane (DCM)
- Amine-containing molecule (e.g., protein, peptide, or small molecule)
- Anhydrous dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)



Purification supplies (e.g., HPLC, size-exclusion chromatography)

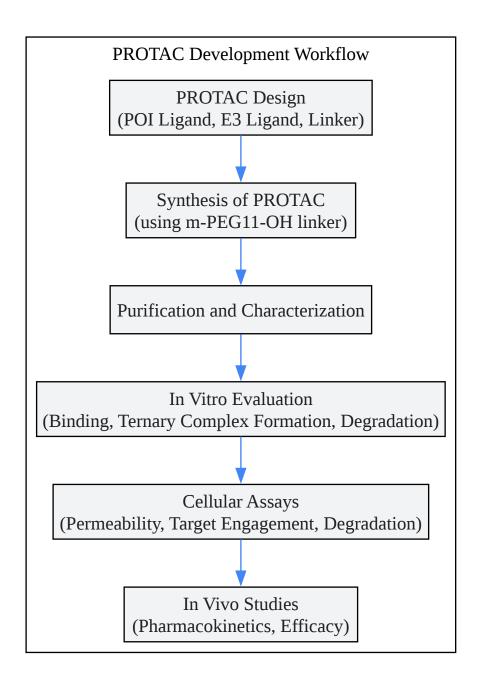
Procedure:

- Activation of m-PEG11-OH:
 - Dissolve m-PEG11-OH in anhydrous DCM.
 - Add TEA (1.5 equivalents) and cool the solution to 0°C.
 - Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the tosylated intermediate (m-PEG11-OTs).
 - Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography.
- Conjugation to an Amine-Containing Molecule:
 - Dissolve the purified m-PEG11-OTs and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
 - Add DIPEA (3.0 equivalents) to the reaction mixture.
 - Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) overnight under an inert atmosphere (e.g., nitrogen).
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the reaction mixture by preparative HPLC or other suitable chromatographic techniques to yield the final conjugate.

Application in PROTAC Synthesis



m-PEG11-OH is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[10][11][12][13][14] The PEG linker connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.



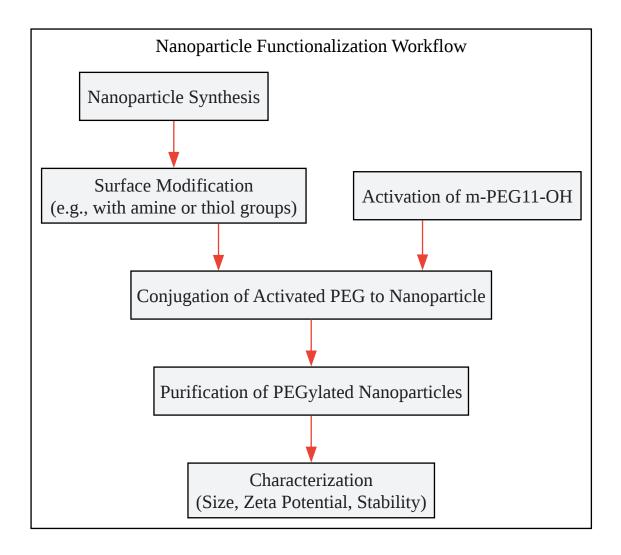
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A typical workflow for the development of PROTACs.



Functionalization of Nanoparticles

PEGylation of nanoparticles with linkers such as **m-PEG11-OH** is a common strategy to improve their biocompatibility, stability, and circulation time in vivo.[5][15][16]



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A generalized workflow for nanoparticle functionalization.

Applications in Enhancing Drug Solubility

Poor aqueous solubility is a major challenge in drug development.[17] m-PEG derivatives can be conjugated to poorly soluble drugs to enhance their water solubility and bioavailability.[4][18] The hydrophilic nature of the PEG chain can overcome the insolubility of the parent drug molecule.



Conclusion

m-PEG11-OH is a valuable and versatile tool for researchers in the fields of drug delivery, bioconjugation, and nanotechnology. Its monodisperse nature ensures the synthesis of well-defined and reproducible conjugates. The protocols and data presented in this guide provide a foundation for the effective utilization of **m-PEG11-OH** in a variety of research applications. For specific applications, optimization of the reaction conditions and purification methods is recommended.

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